molecular formula C16H13NO3S B8785756 1-Tosyl-1H-indole-4-carbaldehyde CAS No. 79681-04-2

1-Tosyl-1H-indole-4-carbaldehyde

Cat. No. B8785756
Key on ui cas rn: 79681-04-2
M. Wt: 299.3 g/mol
InChI Key: YMEZZGXKZZPIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812017B2

Procedure details

The experimental for Intermediate 5 Batch 1 was followed using OsO4 (27 mg, 0.11 mmol), 1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole (0.321 g, 1.08 mmol; Intermediate 4), 2,6-lutidine (0.251 mL, 0.23 mmol), dioxane (12 mL), sodium periodate (0.924 g, 4.32 mmol) and water (4 mL). The mixture was stirred for 20 min. and partitioned between 2M aqueous HCl (25 mL) and DCM (25 mL). The organic layer was dried, filtered, combined with Intermediate 5 Batch 1, and concentrated to give a total yield of 390 mg, 99% of a black solid. MS (ESI+) for C16H13NO3S m/z 300 (M+H)+.
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole
Quantity
0.321 g
Type
reactant
Reaction Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.251 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
0.924 g
Type
reactant
Reaction Step Six
Name
Quantity
27 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:19]3[C:14](=[C:15]([CH:20]=C)[CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.N1C(C)=CC=CC=1C.[O:30]1CCOCC1.I([O-])(=O)(=O)=O.[Na+]>O=[Os](=O)(=O)=O.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[C:19]3[CH:18]=[CH:17][CH:16]=[C:15]([CH:20]=[O:30])[C:14]=3[CH:13]=[CH:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole
Quantity
0.321 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=C(C=CC=C12)C=C
Step Three
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC2=C(C=CC=C12)C=C
Step Four
Name
Quantity
0.251 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCOCC1
Step Six
Name
Quantity
0.924 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Seven
Name
Quantity
27 mg
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between 2M aqueous HCl (25 mL) and DCM (25 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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